Home > Products > Screening Compounds P2337 > methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate
methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate - 500201-43-4

methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate

Catalog Number: EVT-1417273
CAS Number: 500201-43-4
Molecular Formula: C16H18N4O6S2
Molecular Weight: 426.5g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-oxazolyl)[1,1'-biphenyl]-2-sulfonamide (BMS-193884)

Compound Description: BMS-193884 is a selective endothelin subtype A (ETA) receptor antagonist. Initially a clinical development candidate, it demonstrated potent ETA receptor binding but was found to be extensively metabolized in preclinical models and human in vitro systems. []

Relevance: This compound shares the core structure of a biphenyl group connected to an isoxazole-substituted sulfonamide with Methyl 4-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)carbothioyl]amino}-4-oxobutanoate. The primary difference lies in the absence of the thiourea and butanoate ester moieties in BMS-193884. The research highlighted the metabolic challenges associated with this core structure, prompting further modifications to enhance its stability. []

Relevance: Similar to Methyl 4-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)carbothioyl]amino}-4-oxobutanoate, this compound features a biphenyl system linked to an isoxazole-substituted sulfonamide. The key distinctions are the 2'-amino group and the 4'-(2-methylpropyl) substituent, replacing the thiourea-butanoate moiety of the target compound. This molecule's metabolic liability underscores the importance of structural modifications for improved pharmacokinetic properties. []

Relevance: The structure of this compound closely resembles that of Methyl 4-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)carbothioyl]amino}-4-oxobutanoate, featuring a biphenyl group linked to an isoxazole-substituted sulfonamide. The primary distinction lies in the presence of an acetamide group instead of the thiourea-butanoate moiety found in the target compound. Despite improvements in in vitro characteristics, its high in vivo clearance rate, attributed to transport-mediated biliary excretion, highlights the complexity of optimizing drug candidates for desirable pharmacokinetic profiles. []

N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940)

Compound Description: BMS-207940 emerged as a highly potent and orally active ETA selective antagonist. It showed a 150-fold increase in potency and over 6-fold improvement in selectivity compared to its predecessor, N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-oxazolyl)[1,1'-biphenyl]-2-sulfonamide (BMS-193884). This compound also exhibited favorable pharmacokinetic properties, including 100% bioavailability in rats. []

Relevance: The structure of BMS-207940 closely resembles that of Methyl 4-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)carbothioyl]amino}-4-oxobutanoate, sharing the core biphenyl unit connected to an isoxazole-substituted sulfonamide. The key structural difference lies in the replacement of the thiourea-butanoate section in the target compound with a N,3,3-trimethylbutanamide group. The success of BMS-207940 demonstrates the effectiveness of structure-activity relationship (SAR) studies in optimizing both pharmacodynamic and pharmacokinetic properties within this class of compounds. []

18F-(N-[[29-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,19-biphenyl]-2-yl]methyl]-N,4-fluorobenzamide) (18F-FBzBMS)

Compound Description: 18F-FBzBMS is a PET radiotracer designed for imaging the ETA receptor. This compound demonstrated specific binding to the ETA receptor in rat models, enabling its use in studying ETA expression in healthy and infarcted hearts. []

Relevance: Similar to Methyl 4-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)carbothioyl]amino}-4-oxobutanoate, this radiotracer incorporates the characteristic biphenyl group and isoxazole-substituted sulfonamide. The difference lies in the substitution of the thiourea-butanoate segment with a N,4-fluorobenzamide group and the incorporation of an 18F radiolabel. This compound highlights the potential for developing imaging agents based on the structural features of potent ETA antagonists like BMS-207940 and the target compound. []

11C-(N-[[2′-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1′-biphenyl]-2-yl]methyl]-N,1-methylindolecarboxamide) (11C-BMS-5p)

Compound Description: 11C-BMS-5p serves as another PET radioligand developed for imaging the ETA receptor. []

Relevance: This radioligand shares the core biphenyl and isoxazole-substituted sulfonamide structure with Methyl 4-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)carbothioyl]amino}-4-oxobutanoate. The difference lies in the substitution of the thiourea-butanoate portion with a N,1-methylindolecarboxamide group and the inclusion of a 11C radiolabel. This compound, along with 18F-FBzBMS, emphasizes the adaptability of the core structure for developing PET imaging agents targeting the ETA receptor. []

4-Amino-N-(5-methyl-3-isoxazolyl-benzenesulfonamide (Sulfamethoxazole)

Compound Description: Sulfamethoxazole is a well-known antibiotic belonging to the sulfonamide class. It functions by inhibiting dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. []

Relevance: Sulfamethoxazole shares the isoxazole-substituted sulfonamide moiety with Methyl 4-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)carbothioyl]amino}-4-oxobutanoate. While the remaining structures differ significantly, this shared fragment highlights a common pharmacophore potentially contributing to the biological activity of both compounds. []

[4({[4-(N-(5-methyl-3-isoxazolyl) amino sulfonyl) phenyl] amino} methyl)-3-oxo-3,4-dihydro-2H1,4-benzothiazin-2yl] acetic acid (Compound E4)

Compound Description: Compound E4 is a Mannich base derivative of 1,4-thiazine, synthesized and evaluated for its antifungal activity. It exhibited the highest antifungal activity among the tested derivatives, attributed to the presence of the 1,4-thiazine ring system and sulfamethoxazole substitution. []

Relevance: Like Methyl 4-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)carbothioyl]amino}-4-oxobutanoate, this compound contains the isoxazole-substituted sulfonamide motif. Despite the structural differences in the remaining parts of the molecules, the presence of this shared pharmacophore suggests a potential contribution to the biological activity observed in both compounds, albeit in different therapeutic areas. []

Overview

Methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate is a complex organic compound notable for its potential pharmaceutical applications. It is characterized by a unique structure that incorporates various functional groups, making it a subject of interest in medicinal chemistry.

Source

This compound can be synthesized through various chemical reactions involving starting materials like methyl 4-oxobutanoate and sulfamoyl derivatives. The synthesis often employs methods that enhance the efficiency of the reaction while maintaining high yields.

Classification

Methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate belongs to the class of sulfamoyl compounds, which are known for their biological activity, particularly in the field of drug discovery. Its structural complexity allows it to interact with biological systems in potentially therapeutic ways.

Synthesis Analysis

Methods

The synthesis of methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate typically involves several steps:

  1. Preparation of Methyl 4-Oxobutanoate: This can be achieved from L-aspartic acid through selective methylation followed by protection and acylation processes.
  2. Formation of Sulfamoyl Derivative: The incorporation of the sulfamoyl group involves reactions with appropriate sulfonamide precursors.
  3. Final Coupling Reaction: The final step usually involves coupling the sulfamoyl derivative with other aromatic amines to form the target compound.

Technical details include the use of reagents such as sodium borohydride for reduction and chlorinating agents for acylation, ensuring high yields and purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate can be represented as follows:

C16H19N3O5S\text{C}_{16}\text{H}_{19}\text{N}_{3}\text{O}_{5}\text{S}

Data

The molecular weight is approximately 363.40 g/mol. The compound features a complex arrangement of functional groups including oxazole, sulfamoyl, and carbamothioyl moieties, which contribute to its biological activity.

Chemical Reactions Analysis

Reactions

Methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate can undergo various chemical reactions typical for compounds containing amine and sulfonamide groups:

  1. Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
  2. Hydrolysis: Under acidic or basic conditions, hydrolysis of the ester group may occur.
  3. Reductive Reactions: The presence of carbonyl groups allows for potential reductions.

Technical details regarding these reactions include optimal conditions such as temperature and pH to maximize yield and minimize side reactions.

Mechanism of Action

Process

The mechanism of action for methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate primarily involves its interaction with biological targets such as enzymes or receptors.

  1. Enzyme Inhibition: Compounds with sulfamoyl groups often act as enzyme inhibitors by mimicking substrate structures.
  2. Receptor Binding: The complex structure allows binding to specific receptors, potentially leading to pharmacological effects.

Data on specific interactions can be derived from in vitro studies that measure binding affinities and inhibition constants against target enzymes.

Physical and Chemical Properties Analysis

Physical Properties

Methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate typically exhibits:

  • Appearance: Solid or oily substance depending on purity.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

Key chemical properties include:

  1. Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  2. Reactivity: Reacts with strong acids or bases; potential for hydrolysis in aqueous solutions.

Relevant data on these properties can be found in chemical databases and literature focusing on similar compounds.

Applications

Scientific Uses

Methyl 4-[({4-[(5-methyl-1,2-oxazol-3-y)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases.
  2. Biological Research: Used in studies investigating enzyme mechanisms or receptor interactions.

Research continues to explore its efficacy and safety profiles in therapeutic contexts, emphasizing its importance in drug discovery efforts.

Properties

CAS Number

500201-43-4

Product Name

methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate

IUPAC Name

methyl 4-[[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamothioylamino]-4-oxobutanoate

Molecular Formula

C16H18N4O6S2

Molecular Weight

426.5g/mol

InChI

InChI=1S/C16H18N4O6S2/c1-10-9-13(19-26-10)20-28(23,24)12-5-3-11(4-6-12)17-16(27)18-14(21)7-8-15(22)25-2/h3-6,9H,7-8H2,1-2H3,(H,19,20)(H2,17,18,21,27)

InChI Key

AHRYXPGDYBPRAK-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)CCC(=O)OC

Solubility

57.4 [ug/mL]

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)CCC(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.